molecular formula C13H10O4 B1586273 Methyl 4-(5-formylfuran-2-yl)benzoate CAS No. 53355-29-6

Methyl 4-(5-formylfuran-2-yl)benzoate

Cat. No. B1586273
CAS RN: 53355-29-6
M. Wt: 230.22 g/mol
InChI Key: JHCPIIVQUDGETN-UHFFFAOYSA-N
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Description

“Methyl 4-(5-formylfuran-2-yl)benzoate” is a chemical compound with the molecular formula C13H10O4 . It is also known by its IUPAC name, methyl 4-(5-formylfuran-2-yl)benzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(5-formylfuran-2-yl)benzoate” can be represented by the SMILES notation: COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O . This notation provides a way to represent the structure using ASCII strings .


Physical And Chemical Properties Analysis

“Methyl 4-(5-formylfuran-2-yl)benzoate” is a solid compound . It has a molecular weight of 230.22 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.17, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-(5-formylfuran-2-yl)benzoate has been identified as a crucial intermediate in the total synthesis of bisbibenzyls, a class of natural products with diverse biological activities. The synthesis from methyl 4-bromobenzoate and iso-vanilline involves a condensation reaction, with the optimization of catalysts and reaction conditions being key for effective production (Lou Hong-xiang, 2012).

Antimicrobial and Corrosion Inhibition

  • Compounds derived from methyl 4-(5-formylfuran-2-yl)benzoate, like Schiff base ligands, have demonstrated significant antimicrobial activities against various gram-positive and gram-negative bacteria. Additionally, these compounds exhibit good corrosion inhibition properties on mild steel in acidic solutions, highlighting their potential in material science and microbiological applications (S. Pandiarajan et al., 2020).

Photophysical Applications

  • Novel anion sensors containing methyl 4-(5-formylfuran-2-yl)benzoate have been developed, showing unique colorimetric and fluorescence properties for fluoride sensing. This application is significant in environmental monitoring and analytical chemistry (Jiantao Ma et al., 2013).

Bioactive Precursor

  • Methyl 4-(5-formylfuran-2-yl)benzoate is also recognized as a bioactive precursor in organic synthesis, contributing to the development of compounds with various pharmacological activities. Its role in the synthesis of antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral agents underscores its importance in pharmaceutical research (S. Farooq, Z. Ngaini, 2019).

Photoluminescence Properties

  • The synthesis and investigation of photophysical properties of compounds involving methyl 4-(5-formylfuran-2-yl)benzoate have shown promise in understanding the effects of different substituents on luminescence properties. Such research is crucial for developing new materials for optoelectronic applications (Soyeon Kim et al., 2021).

Safety And Hazards

“Methyl 4-(5-formylfuran-2-yl)benzoate” is classified with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 4-(5-formylfuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-16-13(15)10-4-2-9(3-5-10)12-7-6-11(8-14)17-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCPIIVQUDGETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366255
Record name Methyl 4-(5-formylfuran-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-formylfuran-2-yl)benzoate

CAS RN

53355-29-6
Record name Methyl 4-(5-formylfuran-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Pan, R Huang, L Zheng, C Chen, S Han, D Qu… - European journal of …, 2011 - Elsevier
Rational designed novel thiazolidiones were synthesized and evaluated for antibiofilm activity. The active derivatives were not only potent inhibitors of Staphylococcus epidermidis …
Number of citations: 87 www.sciencedirect.com
S Rupiani - 2016 - amsdottorato.unibo.it
The present work aimed to synthesizing new biologically active small molecules as innovative antitumor lead candidates and to the total synthesis of a natural compound with selectivity …
Number of citations: 4 amsdottorato.unibo.it
EA Robinson - 2021 - search.proquest.com
The recent rise in antibiotic resistance particularly those pertaining to hospital acquired infections has highlighted the need for alternative therapeutic approaches. Alternative …
Number of citations: 2 search.proquest.com

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